molecular formula C11H7ClF3N B11719992 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile

Cat. No.: B11719992
M. Wt: 245.63 g/mol
InChI Key: AWAGIUWEHIEUBG-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile is a halogenated cyclopropane derivative featuring a carbonitrile group attached to a cyclopropane ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl moiety. This compound combines the steric strain of the cyclopropane ring with the electronic effects of chlorine and trifluoromethyl groups, making it a structurally unique molecule.

The chlorine atom enhances lipophilicity and may influence intermolecular interactions, while the electron-withdrawing trifluoromethyl group can affect electronic distribution and resistance to metabolic degradation. These features collectively suggest applications in drug design, agrochemicals, or as intermediates in organic synthesis.

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7ClF3N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2H2

InChI Key

AWAGIUWEHIEUBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Aryl Epoxide and Cyanogen Phosphate Reaction

This method involves reacting aryl-substituted ethylene oxide derivatives with cyanogen phosphate under basic conditions. For example, (2S)-2-(3,4-difluorophenyl)ethylene oxide reacts with cyanogen methyl acid phosphate diethyl ester in glycol dimethyl ether with NaH as a base. The reaction proceeds at 60°C for 10 hours, yielding the cyclopropanecarbonitrile core with >98% purity and >99.9% enantiomeric excess.

Key Conditions

  • Solvent: Glycol dimethyl ether

  • Base: Sodium hydride (NaH)

  • Temperature: 60°C

  • Yield: 92.8%

Cyanide Substitution on Cyclopropane Precursors

Halogen-to-Cyanide Displacement

A halide (e.g., chloride) on a preformed cyclopropane ring is replaced by a cyanide group. For instance, 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile can be synthesized from its chloro analog using potassium cyanide (KCN) or sodium cyanide (NaCN) in dichloromethane/water biphasic systems. The reaction is stirred at 20–80°C for 2–3 hours, achieving 85% yield.

Reaction Scheme
C11H8ClF3+KCNC11H7ClF3N+KCl\text{C}_{11}\text{H}_8\text{ClF}_3 + \text{KCN} \rightarrow \text{C}_{11}\text{H}_7\text{ClF}_3\text{N} + \text{KCl}

Optimized Parameters

  • Cyanide Source: KCN (1.1–1.5 equiv)

  • Solvent: Dichloromethane/water (5:1 v/v)

  • pH Control: Adjusted to 2–4 using HCl

Coupling Reactions with Preformed Cyclopropane Units

Suzuki-Miyaura Cross-Coupling

A boronic acid derivative of 3-chloro-5-(trifluoromethyl)phenyl is coupled with a bromocyclopropanecarbonitrile using Pd catalysts. For example, 3-fluoro-5-trifluoromethylphenylboronic acid reacts with 1-bromocyclopropanecarbonitrile in the presence of tetrakis(triphenylphosphine)palladium(0), yielding the target compound in 57% yield.

Catalytic System

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

Catalytic Methods Using Transition Metals

Copper-Mediated Cyanation

Aryl halides undergo cyanation using CuI/LiCl/Cs₂CO₃ systems in tert-butanol. For example, 3-bromo-5-(trifluoromethyl)chlorobenzene reacts with cyclopropanecarbonitrile at 100°C for 15–24 hours, yielding 77% product.

Advantages

  • Ligand-Free: No chiral ligands required

  • Scalability: Tolerates gram-scale synthesis

Comparative Analysis of Methods

Method Yield Purity Key Advantage Reference
Ring-Closing92.8%>98%High enantioselectivity
Cyanide Displacement85%89%Low-cost reagents
Suzuki Coupling57%97%Modular substrate scope
Copper-Mediated77%90%Ligand-free conditions

Critical Process Considerations

Solvent Selection

  • Polar Aprotic Solvents: Acetone and butanone enhance reaction rates in displacement reactions.

  • Biphasic Systems: Dichloromethane/water mixtures improve cyanide availability while simplifying workup.

Temperature Optimization

  • Cyclopropanation: Requires reflux (60–80°C) for ring strain relief.

  • Cross-Couplings: Perform best at 80–100°C to accelerate oxidative addition.

Challenges and Mitigation Strategies

Challenge Solution
Cyanide ToxicityUse KCN in sealed systems with strict pH control.
RacemizationLow-temperature (0–5°C) quenching.
Byproduct FormationGradient elution (0–70% EtOAc/hexane) .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hypophosphorous acid, and cuprous oxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338964-43-5)

This compound shares the trifluoromethylphenyl substituent and carbonitrile group but differs in its core structure. Instead of a cyclopropane ring, it contains a dihydropyridine ring with an allyl group and a ketone oxygen .

Key Differences:

  • Substituents : The allyl group may increase conformational flexibility compared to the rigid cyclopropane.
1,2,3-Trichloropropane (CAS: 96-18-4)

A chlorinated alkane, 1,2,3-trichloropropane lacks the cyclopropane and aromatic systems but shares chlorine substituents. It is primarily studied for its toxicity and environmental persistence .

Key Differences:

  • Reactivity : The absence of a cyclopropane or aromatic ring reduces steric strain and conjugation.
  • Applications : 1,2,3-Trichloropropane is an industrial solvent, whereas the target compound’s functionality suggests pharmaceutical relevance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile, and what reagents are critical for introducing the trifluoromethyl group?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting with cyclopropane ring formation, followed by halogenation and trifluoromethylation. Key reagents include trifluoromethyl iodide or trifluoromethyl sulfonic anhydride for introducing the CF₃ group, and phosphorus oxychloride for chlorination. Solvents like dichloromethane and bases such as triethylamine are often used to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as seen in structurally similar compounds) can resolve spatial arrangements of the chloro- and trifluoromethylphenyl groups .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

  • Methodological Answer : Due to incomplete toxicity profiles (e.g., no acute/chronic data per ), handle under fume hoods with PPE (gloves, goggles). Use inert atmospheres for reactions involving volatile intermediates. Monitor stability under storage conditions (e.g., moisture-sensitive groups may degrade) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the cyclopropane ring formation step?

  • Methodological Answer : Temperature control (e.g., −20°C to 0°C for ring closure) and solvent polarity adjustments (e.g., switching from THF to DMF) can minimize side reactions. Catalysts like palladium complexes may improve regioselectivity during aryl coupling. Real-time monitoring via TLC or HPLC ensures intermediate purity .

Q. How do researchers reconcile contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodological Answer : Discrepancies between experimental and simulated NMR data may arise from solvent effects or conformational dynamics. Density Functional Theory (DFT) calculations with solvent models (e.g., PCM) improve prediction accuracy. Empirical correction factors for electronegative groups (Cl, CF₃) refine shift assignments .

Q. What strategies are employed to investigate the compound’s bioactivity given its structural similarity to known pharmacological agents?

  • Methodological Answer : Molecular docking studies compare its affinity to targets like COX-2 or ion channels (analogous to ). In vitro assays (e.g., enzyme inhibition) validate activity. Substituent variations (e.g., replacing Cl with Br) explore structure-activity relationships (SAR) .

Q. What challenges arise in assessing the compound’s solubility for formulation in biological assays?

  • Methodological Answer : The hydrophobic cyclopropane and trifluoromethyl groups limit aqueous solubility. Co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes) enhance bioavailability. Hansen solubility parameters guide solvent selection for in vitro testing .

Q. How do researchers design degradation studies to evaluate environmental persistence of this compound?

  • Methodological Answer : Accelerated degradation under UV light or enzymatic conditions (e.g., liver microsomes) identifies breakdown products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) tracks degradation kinetics. Ecotoxicity assays (e.g., Daphnia magna) assess ecological risks .

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